molecular formula C6H5ClFNO3S B14855046 4-Fluoro-2-methoxypyridine-6-sulfonyl chloride

4-Fluoro-2-methoxypyridine-6-sulfonyl chloride

Cat. No.: B14855046
M. Wt: 225.63 g/mol
InChI Key: YNQIHAAYRCHGEE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxypyridine-6-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents, methoxylating agents, and sulfonyl chlorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxypyridine-6-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxypyridine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The fluorine and methoxy groups can modulate the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxypyridine-6-sulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the sulfonyl chloride group allows for versatile chemical modifications, while the fluorine and methoxy groups enhance its stability and biological activity .

Properties

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(8)3-6(9-5)13(7,10)11/h2-3H,1H3

InChI Key

YNQIHAAYRCHGEE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)F)S(=O)(=O)Cl

Origin of Product

United States

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